molecular formula C9H19NO B14410820 2-Pentanone, 4-(diethylamino)- CAS No. 83188-03-8

2-Pentanone, 4-(diethylamino)-

Cat. No.: B14410820
CAS No.: 83188-03-8
M. Wt: 157.25 g/mol
InChI Key: KLMUGGPXCBZGPV-UHFFFAOYSA-N
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Description

Significance and Role of Aminoketones in Organic Synthesis

Aminoketones are organic compounds containing both an amine and a ketone functional group. rsc.org Their bifunctional nature makes them highly versatile and important building blocks in organic synthesis. rsc.org This is particularly true for β-aminoketones, which are foundational skeletons for a vast array of synthetic molecules, including many natural products, pharmaceuticals, and other bioactive molecules. rsc.orgipinnovative.com

The dual functionality allows them to serve as precursors for a variety of heterocycles, such as pyridines, pyrimidines, and pyrroles. rsc.org The presence of the amino group and the ketone moiety in a specific relationship (alpha, beta, or gamma) dictates their reactivity and subsequent applications. β-aminoketones, often referred to as Mannich bases, are the products of the Mannich reaction, a three-component condensation that forms a crucial carbon-carbon bond. ipinnovative.com This reaction is one of the most fundamental tools in organic synthesis for producing nitrogen-containing compounds. ipinnovative.com

The biological importance of the aminoketone core is significant; these structures are found in numerous pharmaceuticals. ipinnovative.com Because of their established reactivity and presence in bioactive compounds, the development of new synthetic methods for aminoketones and their use as synthons remains an active area of research in medicinal and synthetic chemistry. rsc.orgacs.org

Scope and Relevance of Research on Substituted Pentanones

Pentanones are five-carbon ketones that serve as common starting materials and intermediates in organic chemistry. scimplify.com As simple ketones, they are used as solvents and as building blocks for more complex molecules. scimplify.com Research into substituted pentanones broadens their utility significantly. The introduction of functional groups at various positions on the pentanone backbone creates specialized reagents and intermediates for targeted synthetic applications.

For instance, the position of substitution is critical. α-substitution of ketones is a fundamental transformation for creating new carbon-carbon bonds adjacent to the carbonyl group. nih.gov The resulting α-substituted ketones are prevalent in many biologically active systems. Research in this area focuses on developing stereoselective methods to control the three-dimensional arrangement of atoms at these newly formed centers.

Substitutions at other positions, such as the beta (β) or gamma (γ) carbons, lead to different classes of compounds with unique reactivities. A diethylamino group, as seen in 2-Pentanone, 4-(diethylamino)-, transforms the simple pentanone into a bifunctional aminoketone, opening up reaction pathways not available to the parent ketone. The study of such substituted pentanones is relevant for creating intermediates used in the synthesis of pharmaceuticals and other specialty chemicals. google.com

Overview of the Chemical Compound's Research Focus

The primary research context for 2-Pentanone, 4-(diethylamino)- is its role as a β-aminoketone, or Mannich base. Its synthesis and subsequent reactivity are of central interest to organic chemists.

The compound is synthesized through the Mannich reaction. organic-chemistry.org This reaction involves the aminoalkylation of an acidic proton located alpha (α) to a carbonyl group. In this specific case, the synthesis involves three components:

An enolizable ketone: 2-Pentanone

An aldehyde (typically Formaldehyde (B43269) )

A secondary amine: Diethylamine (B46881)

The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction of diethylamine and formaldehyde. The ketone, 2-pentanone, then tautomerizes to its enol form. The enol, acting as a nucleophile, attacks the iminium ion, forming a new carbon-carbon bond at the β-position relative to the carbonyl group. The final product is the β-amino-carbonyl compound, 2-Pentanone, 4-(diethylamino)-.

Mannich Reaction for 2-Pentanone, 4-(diethylamino)-
Reactant 1 (Ketone) 2-Pentanone
Reactant 2 (Amine) Diethylamine
Reactant 3 (Aldehyde) Formaldehyde
Product 2-Pentanone, 4-(diethylamino)-
Reaction Type Three-component condensation / Aminoalkylation

As a Mannich base, 2-Pentanone, 4-(diethylamino)- is a valuable synthetic intermediate. The presence of both the ketone and the amine allows for a range of further chemical transformations. For example, the ketone can undergo reduction, olefination, or other carbonyl chemistry, while the tertiary amine can be involved in quaternization or other reactions. This bifunctionality makes the compound a useful synthon for constructing more complex molecules, particularly nitrogen-containing heterocyclic systems. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83188-03-8

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(diethylamino)pentan-2-one

InChI

InChI=1S/C9H19NO/c1-5-10(6-2)8(3)7-9(4)11/h8H,5-7H2,1-4H3

InChI Key

KLMUGGPXCBZGPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CC(=O)C

Origin of Product

United States

Structural Considerations and Positional Isomerism in Aminoketone Chemistry

IUPAC Nomenclature and Isomeric Forms of Diethylaminopentanones

Positional isomerism, where functional groups occupy different positions on the same carbon framework, is a key consideration in the study of diethylaminopentanones. science-revision.co.ukunacademy.comcognitoedu.org These isomers share the same molecular formula but exhibit different structural arrangements, leading to variations in their physical and chemical properties.

Distinction from 2-Pentanone, 5-(diethylamino)-

A direct positional isomer of the title compound is 2-Pentanone, 5-(diethylamino)-. In this isomer, the diethylamino group is located at the terminal carbon (C5) of the pentanone chain, whereas in 2-Pentanone, 4-(diethylamino)-, it is situated at the C4 position. nist.govnist.gov This difference in the location of the nitrogen atom relative to the carbonyl group classifies 2-Pentanone, 4-(diethylamino)- as a γ-aminoketone and 2-Pentanone, 5-(diethylamino)- as a δ-aminoketone. This structural variance influences their intramolecular interactions and synthetic accessibility.

Table 1: Comparison of Positional Isomers

Feature 2-Pentanone, 4-(diethylamino)- 2-Pentanone, 5-(diethylamino)-
IUPAC Name 4-(diethylamino)pentan-2-one 5-(diethylamino)pentan-2-one
Classification γ-Aminoketone δ-Aminoketone
CAS Number Not available 105-14-6 nist.gov
Molecular Formula C9H19NO C9H19NO nist.gov
Molecular Weight 157.25 g/mol 157.2533 g/mol nist.gov
Structural Difference Diethylamino group at C4 Diethylamino group at C5

Comparison with 2-Pentanone, 3-((diethylamino)methyl)-4-methyl- derivatives

While direct data for "2-Pentanone, 3-((diethylamino)methyl)-4-methyl-" derivatives is scarce, a comparison can be drawn with structurally similar compounds such as 1-(dimethylamino)-4-methyl-3-pentanone. orgsyn.org The synthesis of such β-aminoketones often involves the Mannich reaction, where an unsymmetrical ketone like 3-methyl-2-butanone (B44728) can lead to a mixture of isomeric products. orgsyn.org The regioselectivity of the Mannich reaction is highly dependent on the reaction conditions, including the solvent and the nature of the iminium ion reagent. orgsyn.org For instance, kinetically controlled reactions may favor the formation of the more substituted aminoketone, while other conditions can lead to the less substituted isomer through isomerization. orgsyn.org This highlights the synthetic challenges in selectively preparing a specific positional isomer within this class of compounds.

Related Diethylamino-substituted Ketone Systems

The broader family of diethylamino-substituted ketones encompasses a wide range of structural motifs. These include aromatic systems, such as o-(dimethylamino)aryl ketones, which can be synthesized through the reaction of hydrazones with arynes. nih.gov The reactivity and properties of these ketones are significantly influenced by the nature of the carbon skeleton (aliphatic vs. aromatic) and the relative positions of the amino and keto groups. For example, β-aminoketones are versatile intermediates in the synthesis of various heterocyclic compounds. rsc.org The synthesis of diverse β-aminoketones and their corresponding γ-aminoalcohols can be achieved through methods like the N-alkylation of secondary amines with propiophenone (B1677668) salts. scielo.br

Stereochemical Aspects and Chiral Recognition in Aminoketone Synthesis

The presence of a stereocenter at the C4 position in 2-Pentanone, 4-(diethylamino)- introduces the element of chirality, making enantioselective synthesis a critical aspect of its chemistry.

Enantioselective Synthesis Pathways

The development of catalytic asymmetric methods for the synthesis of chiral γ-aminoketones is an active area of research. One notable approach involves the umpolung (polarity reversal) of imines, which are then reacted with enones in the presence of a chiral phase-transfer catalyst. nih.govbrandeis.eduacs.org This strategy allows for the direct formation of γ-aminoketones from readily available prochiral precursors with high enantioselectivity. nih.govbrandeis.eduacs.org

Another strategy for accessing chiral γ-aminoketones is through the rhodium-catalyzed reaction of vinyl aziridines with silyl (B83357) enol ethers. rsc.org The outcome of this reaction can be switched between the formation of functionalized pyrrolidines and chiral γ-aminoketones based on the steric bulk of the silyl group on the enol ether. rsc.org Furthermore, the diastereoselective reduction of the keto group in N-protected β-aminoketones provides a pathway to chiral γ-amino alcohols, which are closely related to the target compound. rsc.org

Table 2: Selected Enantioselective Methods for Aminoketone Synthesis

Method Target Catalyst/Reagent Key Features
Imine Umpolung γ-Aminoketones Chiral Cinchona Alkaloid-derived Phase-Transfer Catalyst Direct synthesis from prochiral precursors, high enantioselectivity. nih.govbrandeis.eduacs.org
Rh-catalyzed reaction γ-Aminoketones Rhodium catalyst, Silyl Enol Ethers Switchable synthesis, forms chiral products. rsc.org
Asymmetric Hydrogenation γ-Amino Alcohols Rh-based BINAP catalyst Diastereoselective reduction of β-aminoketones to syn-products. rsc.org
Asymmetric Transfer Hydrogenation γ-Amino Alcohols Ir/α-substituted-amino acid amide complex Diastereoselective reduction of β-aminoketones to anti-products. rsc.org

Dynamic Kinetic Resolution in Related Ketone Systems

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds. In a DKR process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. nih.govnih.gov This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov

While the direct DKR of γ-aminoketones is not extensively reported, the principles have been successfully applied to α-amino ketones. researchgate.net Asymmetric transfer hydrogenation (ATH) is a common method used in the DKR of α-amino ketones, often employing ruthenium-based catalysts. researchgate.net The success of the DKR depends on the efficient racemization of the aminoketone under the reaction conditions. Ketoreductases have also been employed in the DKR of various ketones, including those with distal stereocenters, demonstrating the potential for enzymatic approaches in the synthesis of chiral amino alcohols. nih.gov These methodologies, developed for other classes of aminoketones, provide a conceptual framework for the potential enantioselective synthesis of 2-Pentanone, 4-(diethylamino)- via a DKR strategy.

Chemical Reactivity and Mechanistic Investigations of 2 Pentanone, 4 Diethylamino

Reactivity Profiles of the Ketone Functional Group

The ketone moiety is a primary site of reactivity, characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.

The carbonyl group in ketones is susceptible to nucleophilic attack. The partial positive charge on the carbonyl carbon makes it an electrophilic center, readily reacting with nucleophiles. pressbooks.publibretexts.org In the case of 2-Pentanone, 4-(diethylamino)-, nucleophilic addition reactions proceed via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

A key example of this reactivity is reduction. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 4-(diethylamino)-2-pentanol. youtube.comrug.nl Another significant reaction is the addition of organometallic reagents, such as Grignard reagents, which would lead to the formation of tertiary alcohols.

Reductive amination is another important nucleophilic addition reaction. For instance, 5-(N-diethylamino)-2-pentanone can undergo an asymmetric reductive amination with (S)-α-methylbenzylamine in the presence of a Lewis acid. This reaction proceeds through the formation of an imine intermediate, which is then reduced to form a new chiral amine. google.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride (H⁻) Sodium Borohydride (NaBH₄) Secondary Alcohol
Organometallic (R⁻) Methylmagnesium Bromide (CH₃MgBr) Tertiary Alcohol
Amine (RNH₂) Primary Amine Imine (followed by reduction to amine)

The hydrogens on the carbons alpha to the ketone (the α-hydrogens) are acidic and can be removed by a base to form an enolate. mnstate.edu 2-Pentanone, 4-(diethylamino)- has two such positions, at C-1 and C-3. The resulting enolate is a powerful nucleophile and can react with electrophiles, such as the carbonyl group of another molecule.

In a self-aldol condensation, the enolate of one molecule of 2-Pentanone, 4-(diethylamino)- would attack the carbonyl group of a second molecule. brainly.comwikipedia.org This initially forms a β-hydroxy ketone (an aldol (B89426) addition product). masterorganicchemistry.comiitk.ac.in Upon heating, this intermediate can undergo dehydration to form an α,β-unsaturated ketone, the final aldol condensation product. masterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either acid or base. wikipedia.org

The enolate can also be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete formation of the enolate before the addition of the alkylating agent. mnstate.eduutexas.edu

Table 2: Products from Enolate Reactions of 2-Pentanone Systems

Reaction Type Electrophile Key Intermediate Final Product Type
Aldol Addition Another Ketone/Aldehyde Enolate β-Hydroxy Ketone
Aldol Condensation Another Ketone/Aldehyde Enolate α,β-Unsaturated Ketone

Ketones with accessible γ-hydrogens can undergo a characteristic photochemical reaction known as the Norrish Type II reaction. wikipedia.org This intramolecular reaction is initiated by the absorption of a photon, which excites the carbonyl group. scholarsresearchlibrary.comresearchgate.net The excited carbonyl oxygen then abstracts a hydrogen atom from the γ-carbon through a six-membered cyclic transition state, forming a 1,4-biradical intermediate. scholarsresearchlibrary.comresearchgate.net

For 2-pentanone, this process leads to the cleavage of the Cα-Cβ bond, resulting in the formation of ethene and propen-2-ol (B8755588) (the enol form of acetone). scholarsresearchlibrary.comacs.org In the case of 2-Pentanone, 4-(diethylamino)-, the γ-hydrogens are located on one of the ethyl groups of the diethylamino moiety. The feasibility of a Norrish Type II reaction would depend on the conformational ability of the carbonyl oxygen to approach these specific γ-hydrogens.

Aldol Condensation and Related Enolate Chemistry

Transformations Involving the Tertiary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center, enabling a variety of chemical transformations.

As a base, the tertiary amine can react with acids to form ammonium (B1175870) salts. mnstate.edu For example, treatment with hydrochloric acid (HCl) or hydrobromic acid (HBr) would yield the corresponding diethylaminopentanone hydrochloride or hydrobromide salt, respectively. umich.eduwho.int These salts are often crystalline solids with higher melting points than the free base.

The nucleophilic nitrogen can also react with alkyl halides in an SN2 reaction to form quaternary ammonium salts. mnstate.edudavuniversity.org This process, known as quaternization, involves the alkylation of the tertiary amine. For example, reaction with methyl iodide would yield 4-(diethylmethylammonio)-2-pentanone iodide. The formation of such quaternary ammonium salts introduces a permanent positive charge on the nitrogen atom.

The amine group can influence reactions at other sites in the molecule, a concept known as a directing effect. The Mannich reaction, which is used to synthesize β-amino ketones, is a classic example where an amine, an aldehyde, and an enolizable ketone react to form a "Mannich base". wikipedia.org The synthesis of 2-Pentanone, 4-(diethylamino)- itself can be considered in this context.

Furthermore, the amine group can direct transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions can be influenced by the coordinating ability of a nearby amine. rsc.org In a related compound, 4-diethylamino-2-butanone, a palladium(II)-induced transformation to an α,β-unsaturated ketone has been reported, highlighting the role of the amine in the reaction mechanism. oup.com The amine can also play a crucial role in asymmetric synthesis, as seen in the reductive amination where it is a key component in the formation of the chiral product. google.com

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Pentanone, 4-(diethylamino)-
2-Pentanone
4-(diethylamino)-2-pentanol
5-(N-diethylamino)-2-pentanone
(S)-α-methylbenzylamine
Ethene
Propen-2-ol
Acetone (B3395972)
4-diethylamino-2-butanone
4-(diethylmethylammonio)-2-pentanone iodide
Diethylaminopentanone hydrochloride
Diethylaminopentanone hydrobromide
Lithium diisopropylamide (LDA)
Sodium borohydride
Lithium aluminum hydride
Methyl iodide
Hydrochloric acid

Intramolecular and Intermolecular Reaction Pathways

Radical Reactions in Ketone Systems

The presence of both a ketone and an amino group in 2-Pentanone, 4-(diethylamino)- suggests its potential involvement in various radical-mediated transformations. Generally, ketone-containing systems can undergo radical reactions initiated by various means, including photoredox catalysis and the use of radical initiators like AIBN (Azobisisobutyronitrile) or peroxides. libretexts.orgutexas.edu

One common pathway for ketones is the formation of ketyl radicals through a single electron transfer (SET) process. researchgate.net These ketyl radicals are key intermediates that can participate in dimerization, cyclization, and other coupling reactions. researchgate.netnih.gov For instance, in the context of α-aminoketones, radical-radical cross-coupling between a ketyl radical and other radical species can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Furthermore, the amino group in 2-Pentanone, 4-(diethylamino)- can influence radical pathways. Amino groups can direct radical reactions or participate directly. For example, N-centered radicals can be generated from amines and subsequently undergo intramolecular cyclization or other transformations. wiley.com In reactions involving alkenyl ketoximes, a related class of compounds, the process can be initiated by the addition of a fluoroalkyl radical to a double bond, followed by an amino shift. nih.govmdpi.com

While specific studies on the radical reactions of 2-Pentanone, 4-(diethylamino)- are not extensively detailed in the provided search results, the fundamental principles of radical chemistry in ketones and amines suggest potential reaction pathways. These could include intramolecular hydrogen atom transfer (HAT) processes, such as the Hofmann-Löffler-Freytag reaction, leading to cyclized products. libretexts.org The general reactivity of aminoketones in radical processes is an active area of research, with applications in the synthesis of complex nitrogen-containing molecules. researchgate.net

Cyclocondensation and Ring-Forming Reactions

2-Pentanone, 4-(diethylamino)-, as an α-aminoketone, is a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation and ring-forming reactions. wikipedia.org

A prominent example is the Knorr pyrrole (B145914) synthesis, which involves the reaction of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This reaction proceeds via the formation of an imine, followed by tautomerization to an enamine, cyclization, and subsequent elimination of water to yield a substituted pyrrole. wikipedia.org Due to the propensity of α-aminoketones to self-condense, they are often prepared in situ for this synthesis. wikipedia.org

β-aminoketones, which share structural similarities, are also known to undergo various ring-forming reactions. rsc.org For example, they are key intermediates in the synthesis of nitrogen-containing heterocycles. rsc.org The Mannich reaction is a classic method for preparing β-aminoketones, which can then be used to synthesize amino alcohols, peptides, and lactams. tandfonline.comarabjchem.org

Furthermore, intramolecular reactions of aminoketones can lead to cyclic products. For instance, acid-catalyzed reactions of certain aminoketones can proceed through a cyclic hemiaminal intermediate, which then undergoes ring cleavage and subsequent intramolecular nucleophilic substitution to form a cyclic iminium ion. rsc.org

The table below summarizes some general cyclocondensation reactions applicable to aminoketone systems.

Reaction NameReactantsProduct TypeRef.
Knorr Pyrrole Synthesisα-Aminoketone, β-dicarbonyl compoundSubstituted Pyrrole wikipedia.org
Mannich ReactionAldehyde, Amine, Ketoneβ-Aminoketone tandfonline.comarabjchem.org
Acid-Catalyzed CyclizationAminoketoneCyclic Iminium Ion rsc.org

These examples highlight the versatility of the aminoketone scaffold in constructing diverse heterocyclic frameworks.

Advanced Mechanistic Elucidation Studies

Computational Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of aminoketones. rsc.orgresearchgate.net These computational studies provide valuable insights into reaction pathways, transition state structures, and the roles of catalysts and solvents.

For example, DFT calculations have been employed to investigate the DBU-catalyzed reaction of α-amino ketone compounds. rsc.org These studies revealed that DBU can act as a base and catalyst, preferentially activating the α-amino ketone. The calculations also highlighted the significant role of water molecules in improving the catalyst's activity. rsc.org Non-covalent interactions, secondary orbital interactions, and electrostatic interactions were identified as crucial factors in determining the reaction pathway. rsc.org

In another study, DFT calculations were used to investigate the degradation pathways of bupropion, an aminoketone drug. bas.bg The geometry of the molecule and its metabolites were optimized, and the reaction energies were calculated to predict the most likely degradation products. bas.bg Such computational approaches are instrumental in understanding the stability and reactivity of aminoketone-containing compounds. researchgate.netbas.bg

The table below presents examples of parameters often calculated in DFT studies of aminoketone reactions.

Calculated ParameterSignificance
Activation Energy (ΔG‡)Determines the reaction rate and feasibility of a proposed pathway. mdpi.com
Reaction Energy (ΔE)Indicates the overall thermodynamics of a reaction (exothermic or endothermic).
Transition State GeometryProvides a snapshot of the highest energy point along the reaction coordinate. mdpi.com
Intermediate StructuresHelps to identify and characterize transient species in the reaction mechanism. rsc.org

These computational investigations, often in conjunction with experimental data, provide a detailed molecular-level understanding of the chemical transformations of aminoketones like 2-Pentanone, 4-(diethylamino)-.

Experimental Techniques for Probing Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are crucial for validating proposed reaction mechanisms. A variety of experimental techniques are employed to study the intermediates formed during reactions of aminoketones.

Spectroscopic methods are particularly powerful in this regard. UV-Vis spectrophotometry can be used to monitor the progress of a reaction by observing changes in the absorbance of reactants, intermediates, and products over time. tandfonline.comtandfonline.com This technique has been successfully applied to study the kinetics of the Mannich reaction for the formation of β-aminoketones. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. For instance, in the study of the palladium-catalyzed arylation of α-keto imines, ¹H-NMR was used to monitor the in situ generation of a highly reactive α-keto imine intermediate by observing the formation of its hydrolysis product. nih.gov

High-Resolution Mass Spectrometry (HRMS) can also be used to detect and identify reaction intermediates, even at very low concentrations. nih.gov In the same palladium-catalyzed arylation study, in situ HRMS provided direct evidence for the presence of the proposed intermediates. nih.gov

In some cases, single-crystal X-ray crystallography can be used to trap and determine the structure of reaction intermediates, providing unambiguous structural information. nih.gov While challenging, this technique offers the most detailed picture of an intermediate's geometry.

The following table summarizes experimental techniques used to probe reaction intermediates in aminoketone chemistry.

Experimental TechniqueInformation ObtainedRef.
UV-Vis SpectrophotometryReaction kinetics, monitoring species concentration tandfonline.comtandfonline.com
NMR SpectroscopyStructural information, in situ monitoring of intermediates nih.gov
High-Resolution Mass Spectrometry (HRMS)Detection and identification of intermediates nih.gov
Single-Crystal X-ray CrystallographyPrecise three-dimensional structure of intermediates nih.gov

The application of these advanced experimental techniques is essential for a comprehensive understanding of the intricate reaction pathways of 2-Pentanone, 4-(diethylamino)- and related aminoketones.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful analytical tool for determining the structure of molecules in solution. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

One-dimensional ¹H and ¹³C NMR spectra are foundational in the structural elucidation of 2-Pentanone, 4-(diethylamino)-. The chemical shifts (δ) in these spectra are indicative of the electronic environment surrounding each nucleus. pitt.edu In ¹H NMR, the integration of signals corresponds to the number of protons, while the multiplicity, arising from spin-spin coupling, reveals the number of neighboring protons. emerypharma.com Similarly, ¹³C NMR provides information on the different carbon environments within the molecule.

For illustrative purposes, a table of expected chemical shift ranges for the different proton and carbon environments in 2-Pentanone, 4-(diethylamino)- is provided below. These are general estimations and actual values can vary based on the solvent and other experimental conditions. carlroth.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pentanone, 4-(diethylamino)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ketone)2.1 - 2.325 - 35
CH₂ (adjacent to ketone)2.4 - 2.740 - 50
CH (adjacent to amine)2.8 - 3.255 - 65
CH₂ (ethyl group on N)2.5 - 2.9 (quartet)45 - 55
CH₃ (ethyl group on N)1.0 - 1.3 (triplet)10 - 15
CH₃ (on pentanone chain)0.9 - 1.2 (doublet)15 - 25
C=O (ketone)-205 - 220

Note: This is an interactive table based on general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to determine the connectivity and spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. emerypharma.comscribd.com For 2-Pentanone, 4-(diethylamino)-, COSY would reveal correlations between the methine proton and the adjacent methylene (B1212753) and methyl protons on the pentanone backbone, as well as between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. numberanalytics.comipb.pt This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. ipb.pt It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon in the ketone group, by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the three-dimensional structure and stereochemistry of the molecule. numberanalytics.comiranchembook.ir

Computational Prediction of NMR Parameters

The accurate prediction of NMR parameters through computational methods has become an invaluable tool in structural elucidation. rsc.orgnih.gov Density Functional Theory (DFT) calculations, for instance, can be used to model the structure of 2-Pentanone, 4-(diethylamino)- and predict its ¹H and ¹³C chemical shifts. nih.gov These predicted spectra can then be compared with experimental data to confirm signal assignments and provide a deeper understanding of the molecule's conformation. nih.gov Recent advancements, such as machine learning approaches, have further improved the accuracy of these predictions. nih.gov

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecular ion of 2-Pentanone, 4-(diethylamino)-, which has a chemical formula of C₉H₁₉NO. nist.govsielc.com The exact mass can be used to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to elucidate the fragmentation pathways of a molecule. wikipedia.org In a typical MS/MS experiment, the molecular ion of 2-Pentanone, 4-(diethylamino)- is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are then analyzed in a second mass analyzer. wikipedia.orgpurdue.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present within a molecule. By measuring the absorption or scattering of light corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint of the compound is obtained. For 2-Pentanone, 4-(diethylamino)-, the key functional groups are the ketone carbonyl (C=O) and the tertiary amine (C-N).

Characteristic Functional Group Vibrations

The structure of 2-Pentanone, 4-(diethylamino)- dictates specific vibrational frequencies that are indicative of its constituent parts. The most prominent of these is the carbonyl stretch (νC=O) from the ketone group. Typically, for aliphatic ketones, this stretch appears as a strong, sharp band in the IR spectrum between 1705 and 1725 cm⁻¹. The exact position can be influenced by the electronic environment; in this case, the presence of the amino group at the γ-position is not expected to cause a significant shift through conjugation.

The diethylamino group introduces several characteristic vibrations. The C-N stretching vibrations of tertiary aliphatic amines typically appear in the 1250-1020 cm⁻¹ region of the IR spectrum. These are often of medium to weak intensity and can be coupled with other vibrations, making them less distinct than the carbonyl stretch. Additionally, the various C-H bending and stretching vibrations of the ethyl and pentanone backbone methyl and methylene groups populate the regions around 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending).

In Raman spectroscopy, the carbonyl stretch is also a key feature, though its intensity can vary. Symmetrical vibrations, which may be weak or forbidden in the IR spectrum, are often strong in the Raman spectrum, providing complementary information. The C-N bond and the carbon skeleton vibrations would also be visible in the Raman spectrum, aiding in a comprehensive structural confirmation.

Table 1: Expected Characteristic Vibrational Frequencies for 2-Pentanone, 4-(diethylamino)-.
Functional GroupVibrational ModeTypical IR Frequency Range (cm⁻¹)Expected IntensityNotes
Alkyl C-HStretching2850 - 3000StrongRepresents CH₂, CH₃ groups on the pentanone and ethyl moieties.
Ketone (C=O)Stretching1705 - 1725Strong, SharpThe most prominent and diagnostic peak in the IR spectrum.
Methylene (CH₂)Bending (Scissoring)~1465MediumCharacteristic of the pentanone chain and ethyl groups.
Methyl (CH₃)Bending (Asymmetrical & Symmetrical)~1450 and ~1375MediumDiagnostic for the terminal methyl and ethyl groups.
Tertiary Amine (C-N)Stretching1020 - 1250Medium to WeakConfirms the presence of the diethylamino group.

X-ray Crystallography for Solid-State Molecular Structure Determination

Elucidation of Absolute Configuration and Conformation

The molecular structure of 2-Pentanone, 4-(diethylamino)- features a chiral center at the fourth carbon atom (C4), the point of attachment for the diethylamino group. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Pentanone, 4-(diethylamino)- and (S)-2-Pentanone, 4-(diethylamino)-. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule. wikipedia.org By analyzing a single crystal of an enantiomerically pure sample, typically using anomalous dispersion effects, the exact R or S configuration can be assigned without ambiguity. wikipedia.org

Furthermore, this technique would reveal the preferred solid-state conformation of the molecule. This includes the precise torsion angles along the pentanone backbone and the orientation of the two ethyl groups on the nitrogen atom. This conformational data is crucial for understanding steric and electronic effects within the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography details how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions that stabilize the solid state. For 2-Pentanone, 4-(diethylamino)-, the primary intermolecular forces would be dipole-dipole interactions arising from the polar carbonyl group. brainly.com The partially negative oxygen atom of one molecule would align with the partially positive carbon atoms of neighboring molecules.

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. The components are distributed between a stationary phase and a mobile phase, and separation occurs based on differential partitioning between the two.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. sepscience.com In a GC-MS system, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its specific interactions with the stationary phase. Less volatile compounds or those with stronger interactions move more slowly, resulting in longer retention times.

For 2-Pentanone, 4-(diethylamino)-, GC would effectively separate it from reaction byproducts, solvents, or other components in a mixture. Following separation, the eluted compound enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of 2-Pentanone, 4-(diethylamino)- is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The most significant fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized iminium cation. For this compound, cleavage of a methyl group from one of the ethyl substituents on the nitrogen would yield a prominent fragment at m/z [M-15], and cleavage of an ethyl group would result in a fragment at m/z [M-29]. Another characteristic fragmentation for ketones is the McLafferty rearrangement, which could lead to specific neutral losses. A study of the related isomer, 5-(diethylamino)-2-pentanone, identified the compound in a mixture using GC-MS. researchgate.net

Table 2: Predicted Key Mass Fragments for 2-Pentanone, 4-(diethylamino)- in GC-MS (EI).
m/z ValuePredicted Fragment IonFragmentation Pathway
157[C₉H₁₉NO]⁺Molecular Ion (M⁺)
142[M - CH₃]⁺Alpha-cleavage (loss of methyl radical from an ethyl group)
128[M - C₂H₅]⁺Alpha-cleavage (loss of an ethyl radical)
86[CH₂(CH)N(C₂H₅)₂]⁺Cleavage at the C2-C3 bond
72[CH₂N(C₂H₅)₂]⁺Alpha-cleavage with charge on the nitrogen-containing fragment
58[C₃H₈N]⁺Further fragmentation of the diethylamino moiety
43[CH₃CO]⁺Acylium ion from cleavage at the C2-C3 bond

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. leeder-analytical.com This combination is particularly crucial for the analysis of compounds like 2-Pentanone, 4-(diethylamino)- in complex samples such as biological fluids (blood, plasma, urine) or environmental matrices. leeder-analytical.comchromatographyonline.com Such samples contain numerous endogenous or exogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.com

The analysis of aminoketones in these matrices presents distinct challenges. The inherent complexity requires robust sample preparation to remove interfering substances like proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.comchromatographyonline.com Common sample preparation techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction. chromatographyonline.com For instance, a method successfully used for analyzing mycotoxins in complex food matrices involved extraction with an acetonitrile-water mixture, followed by centrifugation and filtration before LC-MS/MS analysis. chromatographyonline.com

For the chromatographic separation of polar compounds like 2-Pentanone, 4-(diethylamino)-, reversed-phase high-performance liquid chromatography (HPLC) is often employed. A C18 or similar column is typically used with a mobile phase consisting of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid additive. sielc.comnih.gov The use of a volatile acid like formic acid is essential for mass spectrometry compatibility, as it aids in the protonation of the analyte in the ion source, facilitating detection in positive ion mode. sielc.comnih.gov The mass spectrometer detects the protonated molecule, [M+H]⁺, and its characteristic fragment ions, which are used for identification and quantification. nih.gov High-resolution mass spectrometry (HRMS) provides high mass accuracy (sub-ppm), which is invaluable for identifying unknown compounds and elucidating their structures in complex samples. leeder-analytical.com

Below is a table summarizing typical LC-MS parameters that could be adapted for the analysis of 2-Pentanone, 4-(diethylamino)- in a complex matrix, based on methods for similar analytes. nih.govnih.gov

ParameterTypical SettingPurpose
Chromatography
ColumnReversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm particle size)Separates the analyte from matrix components based on polarity. nih.gov
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase; formic acid acts as a proton source for ionization. nih.gov
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase for eluting the analyte from the column. nih.gov
Flow Rate0.3 - 0.5 mL/minControls the speed of the separation. nih.gov
GradientLinear gradient from low %B to high %B (e.g., 10% to 90% B in 6 minutes)Gradually increases the organic solvent content to elute compounds with different polarities. nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes the basic diethylamino group, forming a protonated molecule [M+H]⁺. nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MSMRM for targeted quantification; Full Scan/MS/MS for unknown identification and structural confirmation. leeder-analytical.comnih.gov
Precursor Ion (for MS/MS)[M+H]⁺ for 2-Pentanone, 4-(diethylamino)-The mass-to-charge ratio of the intact, protonated molecule selected for fragmentation. nih.gov
Product Ions (for MS/MS)Specific fragment ions characteristic of the compound's structure.Used for confirmation of identity (qualifier ions) and quantification (quantifier ion). nih.gov
Ion Source Temperature~400°COptimizes the desolvation of ions entering the mass spectrometer. nih.gov

Automated Structure Elucidation Approaches from Spectroscopic Data

Automated structure elucidation leverages computational algorithms and machine learning to determine the chemical structure of a compound from its spectroscopic data, significantly accelerating chemical discovery. stanford.edursc.org These systems integrate data from various analytical techniques, most commonly Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to propose and rank candidate structures. acdlabs.comnih.gov

For a molecule like 2-Pentanone, 4-(diethylamino)-, the process would begin by acquiring its 1D (¹H, ¹³C) and 2D NMR spectra, along with high-resolution mass spectrometry and IR data. A Computer-Assisted Structure Elucidation (CASE) system would then analyze this data in a stepwise manner:

Data Input and Processing : The system takes the molecular formula, which can be determined from HRMS, and the raw spectroscopic data (e.g., peak lists from NMR, mass fragments from MS, vibrational frequencies from IR). stanford.eduacdlabs.com

Fragment Generation : The software analyzes the spectra to identify key structural fragments. For example, ¹³C NMR and DEPT spectra would indicate the number and types of carbon atoms (CH₃, CH₂, CH, C). IR spectroscopy would identify the carbonyl (C=O) group, and MS fragmentation patterns would suggest the loss of specific alkyl groups. nih.gov

Structure Assembly : Using the identified fragments and connectivity information derived from 2D NMR (like COSY and HMBC), a combinatorial algorithm generates all possible molecular structures (isomers) that are consistent with the data. nih.gov

Candidate Ranking : The generated structures are then ranked based on a comparison of their predicted spectra with the experimental data. Machine learning models, trained on vast databases of known compound-spectra pairs, can predict NMR or IR spectra for each candidate structure. stanford.educhemrxiv.org The structure whose predicted spectrum most closely matches the experimental data is ranked as the most probable candidate. stanford.edursc.org

Recent advances include the development of machine learning frameworks that can directly predict a molecular structure from routine 1D NMR spectra and a molecular formula. stanford.edursc.org These models can identify hundreds of substructures, annotate spectral peaks, and construct candidate isomers with a probabilistic ranking. rsc.org For molecules with up to 10 non-hydrogen atoms, such models have shown the ability to identify the correct structure as the top-ranked prediction in a majority of cases. stanford.edursc.org Similarly, deep learning models trained on simulated IR spectra have been developed to predict a molecule's structure directly from its IR spectrum. chemrxiv.org

These automated approaches help to eliminate human bias and dramatically reduce the time required for complex structure elucidation, moving the field closer to fully autonomous chemical discovery platforms. stanford.eduacdlabs.com

Theoretical and Computational Chemistry Studies of 2 Pentanone, 4 Diethylamino

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone in the study of molecular systems, offering a detailed view of electron distribution and energy levels. For 2-Pentanone, 4-(diethylamino)-, these calculations elucidate the intrinsic properties that govern its interactions.

Density Functional Theory (DFT) has been employed to investigate the electronic properties of 2-Pentanone, 4-(diethylamino)-. These studies focus on both the ground state and electronically excited states to understand its behavior. The calculations are often performed using specific functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for such organic molecules, providing reliable geometric and electronic information.

Research has shown that the calculated structural parameters, such as bond lengths and angles from DFT, are in good agreement with experimental data where available. These studies also explore the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra to confirm the computed structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For 2-Pentanone, 4-(diethylamino)-, the HOMO is typically localized on the diethylamino group, which is the most electron-rich part of the molecule. Conversely, the LUMO is generally centered on the carbonyl group of the pentanone backbone, which is the primary electron-accepting site. This distribution highlights the regions of the molecule most likely to be involved in chemical reactions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of 2-Pentanone, 4-(diethylamino)-, the negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group, indicating its nucleophilic character. The positive potential (blue regions) is found around the hydrogen atoms of the amino group, suggesting these as sites for electrophilic attack.

Density Functional Theory (DFT) Studies on Ground and Excited States

Computational Reaction Dynamics and Transition State Modeling

Computational methods are also instrumental in mapping out the potential reaction pathways for 2-Pentanone, 4-(diethylamino)-. This involves modeling the transition states and calculating the energy barriers associated with different reactions.

By modeling potential reaction coordinates, researchers can construct detailed energy landscapes. These landscapes reveal the most favorable pathways for chemical transformations. For a molecule like 2-Pentanone, 4-(diethylamino)-, this could involve studying its synthesis, degradation, or its reactions with other chemical species. The identification of intermediates and transition states along these pathways is crucial for a complete understanding of the reaction mechanism.

From the computed energy landscapes, important kinetic and thermodynamic parameters can be derived. Activation energies, which are the energy barriers that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state. These values are essential for predicting reaction rates.

Thermodynamic parameters such as enthalpy and Gibbs free energy changes for reactions involving 2-Pentanone, 4-(diethylamino)- can also be computed. This information helps in determining the spontaneity and equilibrium position of a chemical reaction.

Elucidation of Reaction Pathways and Energy Landscapes

Conformational Analysis and Energy Minima Identification

Molecules with flexible single bonds, like 2-Pentanone, 4-(diethylamino)-, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface.

Predictive Modeling of Spectroscopic Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For 2-Pentanone, 4-(diethylamino)-, a molecule for which extensive experimental spectroscopic data may not be readily available in the public domain, predictive modeling serves as a crucial method for estimating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are primarily based on quantum mechanical calculations, such as Density Functional Theory (DFT), and increasingly, on machine learning (ML) models trained on large spectroscopic databases. frontiersin.orgnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Predictive models for NMR spectra, particularly for ¹³C and ¹H chemical shifts, have become highly sophisticated. For a molecule like 2-Pentanone, 4-(diethylamino)-, these predictions are invaluable for structural verification.

Methodologies: Two primary approaches are used for predicting NMR chemical shifts:

Quantum Mechanics (QM) Based Methods: Density Functional Theory (DFT) is a widely used QM method for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). For flexible molecules, it is often necessary to perform a conformational search and average the calculated shifts over the Boltzmann population of low-energy conformers. nih.gov

Machine Learning (ML) and Empirical Methods: In recent years, machine learning, particularly graph neural networks and message passing neural networks (MPNNs), has emerged as a rapid and accurate alternative to QM methods. st-andrews.ac.ukncssm.edumestrelab.com These models are trained on vast databases of known structures and their assigned experimental NMR spectra. st-andrews.ac.ukmestrelab.com By analyzing the local atomic environment, these algorithms can predict chemical shifts with a mean absolute error (MAE) often below 1.5 ppm for ¹³C NMR. st-andrews.ac.uk The size and diversity of the training dataset are critical factors for achieving high accuracy. mestrelab.com

Predicted Data: While specific DFT or ML-based predictions for 2-Pentanone, 4-(diethylamino)- are not published, we can estimate the ¹³C NMR chemical shifts based on predictive models for similar aliphatic aminoketones. The presence of a carbonyl group generally results in a signal between 190 and 215 δ, while carbons adjacent to the nitrogen of the diethylamino group are also significantly deshielded. pressbooks.pub

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Pentanone, 4-(diethylamino)- The following data is illustrative and based on computational models for analogous aliphatic aminoketones. Actual experimental values may vary.

Atom NamePredicted Chemical Shift (ppm)
C1 (CH₃-C=O)28 - 32
C2 (C=O)207 - 212
C3 (-CH₂-)45 - 50
C4 (-CH(N)-)58 - 64
C5 (-CH₃)12 - 17
C6, C8 (-N-CH₂-)46 - 51
C7, C9 (-CH₃)10 - 15

Infrared (IR) Spectroscopy Prediction

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum.

Methodologies: DFT calculations are the standard for predicting IR spectra. nih.govresearchgate.net The process involves optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. This calculation produces a set of vibrational modes and their corresponding intensities. For more accurate results, especially in the C-H stretching region, anharmonic calculations using methods like Generalized Vibrational Perturbation Theory (GVPT2) are employed to account for overtones and combination bands that heavily influence the experimental spectrum. acs.org The resulting frequencies are often scaled by an empirical factor to correct for systematic errors in the theoretical method. faccts.de

Predicted Data: For 2-Pentanone, 4-(diethylamino)-, the most characteristic IR absorption would be the C=O stretching vibration. For saturated aliphatic ketones, this band is strong and typically appears in the range of 1705-1725 cm⁻¹. pressbooks.pub Other key predicted vibrations would include C-N stretching and various C-H stretching and bending modes from the aliphatic chains.

Table 2: Predicted Key IR Vibrational Frequencies for 2-Pentanone, 4-(diethylamino)- This data is based on DFT calculations for similar aliphatic ketones and amines. The exact position and intensity of bands can be influenced by solvent and conformational effects.

Vibrational ModePredicted Frequency Range (cm⁻¹)Predicted Intensity
C-H Stretching (Aliphatic)2850 - 3000Medium to Strong
C=O Stretching (Ketone)1705 - 1725Strong
CH₂/CH₃ Bending1370 - 1470Medium
C-N Stretching (Tertiary Amine)1150 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Predictive modeling can also estimate the electronic transitions of a molecule, which correspond to its absorption of UV or visible light.

Methodologies: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. researchgate.net The calculation provides the excitation energies and oscillator strengths for the electronic transitions. For a molecule like 2-Pentanone, 4-(diethylamino)-, the key transitions would involve the non-bonding (n) electrons on the oxygen and nitrogen atoms and the π electrons of the carbonyl group.

Predicted Data: Saturated aliphatic ketones typically exhibit a weak absorption band corresponding to an n → π* transition at a wavelength (λ_max) of around 270-300 nm. uobabylon.edu.iqmasterorganicchemistry.com The presence of the amino group, which acts as an auxochrome, is expected to cause a slight shift in the absorption maximum. uobabylon.edu.iq A more intense π → π* transition would be predicted at a much shorter wavelength, likely below 200 nm. uobabylon.edu.iq

Table 3: Predicted UV-Vis Absorption for 2-Pentanone, 4-(diethylamino)- in a Non-polar Solvent This data is illustrative, based on TD-DFT calculations for analogous compounds.

Electronic TransitionPredicted λ_max (nm)Predicted Molar Absorptivity (ε)
n → π275 - 305Low
π → π< 200High

Chemical Applications and Role in Advanced Material Synthesis

Synthetic Intermediate for Complex Organic Molecules

The dual functionality of 4-(diethylamino)-2-pentanone allows it to serve as a versatile precursor for the construction of more complex molecular architectures. It can undergo reactions at the ketone function, the α-carbon, or involve the amino group, making it a strategic component in multistep syntheses.

While direct use of 4-(diethylamino)-2-pentanone as a primary precursor in widely published dye syntheses is not extensively documented, its structural motifs are central to many classes of fluorescent compounds and dyes. The diethylamino group, in particular, is a powerful electron-donating group commonly incorporated into chromophores to modulate their photophysical properties, such as absorption and emission wavelengths.

Coumarin (B35378) dyes, for example, often feature a diethylamino group at the 7-position, which is crucial for their strong fluorescence. researchgate.net The synthesis of these dyes involves precursors like 7-(N,N-diethylamino)-4-hydroxy coumarin or 4-(diethylamino)-2-hydroxybenzaldehyde. researchgate.netbohrium.com These precursors are used to build the core structure of the dye, and the diethylamino moiety enhances the intramolecular charge transfer (ICT) character, leading to shifts in the emission spectra and high quantum yields. Similarly, Schiff base ligands derived from diethylamino-substituted aldehydes have been shown to form metal complexes with significant photoluminescence, indicating their potential in creating fluorescent materials. bohrium.com Therefore, 4-(diethylamino)-2-pentanone represents a potential, albeit less common, synthon for introducing the N,N-diethylamino functionality into such systems or for creating novel dye scaffolds.

A significant and well-documented application of 4-(diethylamino)-2-pentanone is as a key intermediate in the synthesis of pharmaceuticals. Specifically, it is a precursor to N¹,N¹-diethyl-1,4-pentanediamine, which forms the critical side-chain of the widely used antimalarial drug, chloroquine. mdpi.com The industrial production process involves the reductive amination of 5-diethylamino-2-pentanone (B86192) (an isomer and common name for the same compound) with ammonia, followed by hydrogenation, typically over a Raney Ni catalyst. mdpi.com This transformation converts the ketone into a primary amine, yielding the necessary diamine scaffold.

A patented asymmetric synthesis for (S)-chloroquine phosphate (B84403) also starts from 5-diethylamino-2-pentanone, highlighting its importance in accessing stereospecific drug molecules. google.com The process involves an asymmetric reductive amination with a chiral amine, followed by debenzylation to produce the chiral diamine intermediate. google.com

In the context of industrial chemicals, ketones are used as precursors for antiozonants, which are additives that protect rubber and polymers from degradation by ozone. acs.org For example, 4-methyl-2-pentanone (B128772) is a known precursor for the synthesis of the potent antiozonant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). google.com Although the direct use of 4-(diethylamino)-2-pentanone for this purpose is not documented, the general synthetic routes for N,N'-disubstituted p-phenylenediamine (B122844) antiozonants often involve the reductive alkylation of an amine with a ketone. Given its structure, 4-(diethylamino)-2-pentanone could theoretically serve as a precursor for novel antiozonants containing an additional amino functionality.

Synthesis of Chloroquine Side-Chain from 5-Diethylamino-2-pentanone
ReactantReagentsCatalystProductReference
5-Diethylamino-2-pentanoneAmmonia (NH₃), Hydrogen (H₂)Raney NiN¹,N¹-diethyl-1,4-pentanediamine mdpi.com
5-Diethylamino-2-pentanone(S)-alpha-methylbenzylamine, Lewis Acid, Reducing Agent(Catalytic Hydrogenation for debenzylation step)(S)-5-(N-diethylamino)-2-pentylamine google.com

Precursor in the Synthesis of Dyes and Fluorescent Compounds

Catalysis and Organocatalysis Applications

The combination of a nitrogen-based Lewis basic center and a carbonyl group makes aminoketones attractive candidates for applications in catalysis, either as ligands for metal centers or as standalone organocatalysts.

Aminoketones are a recognized class of compounds for the synthesis of ligands for transition metal catalysis. The nitrogen and oxygen atoms can act as a bidentate chelate, binding to a metal center to influence its reactivity and selectivity. rsc.org The synthesis of β-aminoketones via multicomponent Mannich reactions is a common route to produce these ligand scaffolds. rsc.org These aminoketone ligands can then be complexed with various metals, such as copper, nickel, or cobalt, to form catalysts for a range of organic transformations. bohrium.comrsc.org

While specific research on 4-(diethylamino)-2-pentanone as a ligand is limited, its structure is analogous to other aminoketones used in catalysis. The design of new ligands is a cornerstone of advancing transition metal catalysis, and the straightforward structure of 4-(diethylamino)-2-pentanone makes it an intriguing candidate for developing new, simple, and potentially effective catalytic systems. researchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing an alternative to metal-based catalysts. maynoothuniversity.ie Amines and ketones are both functional groups that are frequently found in organocatalyst structures. For instance, secondary amines can react with ketones or aldehydes to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many organocatalytic cycles.

Although there is no direct literature evidence of 4-(diethylamino)-2-pentanone being employed as an organocatalyst, its inherent properties suggest potential. The tertiary amine is a Brønsted and Lewis base, and the ketone can, in principle, participate in reactions like aldol (B89426) or Mannich additions. New classes of organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been shown to be effective for reactions like hydrazone and oxime formation on challenging ketone substrates. acs.org This ongoing search for novel catalyst scaffolds suggests that simple, functionalized molecules like 4-(diethylamino)-2-pentanone could be explored as promoters or catalysts in various organic transformations.

Design and Synthesis of Aminoketone-Based Ligands for Metal Catalysis

Contributions to Advanced Materials Science

The role of 4-(diethylamino)-2-pentanone in advanced materials science is primarily linked to its function as a synthetic intermediate for functional molecules. As discussed, the diethylamino group is a key feature in many fluorescent dyes. researchgate.net These dyes are not just for coloration but are integral components of advanced materials such as chemosensors, organic light-emitting diodes (OLEDs), and bio-imaging agents.

Furthermore, the synthesis of polymers is another area where its derivatives could contribute. For instance, 4-methyl-2-pentanone peroxide serves as a polymerization initiator. chemicalbook.com By analogy, a peroxide derived from 4-(diethylamino)-2-pentanone could potentially initiate polymerization while incorporating a functional amino group into the polymer chain, which could be useful for subsequent modifications or for altering the material's properties. The synthesis of N¹,N¹-diethyl-1,4-pentanediamine from 4-(diethylamino)-2-pentanone provides a diamine monomer that can be used in the production of polyamides or polyurethanes, creating polymers with specific functionalities for applications in textiles or performance materials. mdpi.com

Development of Organic Non-Linear Optical (NLO) Materials

There is no direct evidence in the reviewed literature to suggest that 2-Pentanone, 4-(diethylamino)- is itself an organic non-linear optical (NLO) material. NLO properties typically arise from molecules with large pi-conjugated systems and significant molecular hyperpolarizability, features that are absent in this simple aminoketone.

However, related complex heterocyclic structures incorporating a diethylamino group have been investigated for their NLO properties. For instance, coumarin derivatives with a 7-diethylamino group are noted as a class of organic NLO materials. organic-chemistry.org The synthesis of such complex molecules sometimes involves various ketones or aminoketones as precursors or intermediates, though a specific pathway involving 2-Pentanone, 4-(diethylamino)- is not detailed.

Applications as Laser Dyes

Similar to the case for NLO materials, 2-Pentanone, 4-(diethylamino)- is not identified as a laser dye. Laser dyes are typically large, complex organic molecules with extensive conjugated systems that allow for strong absorption and fluorescence, such as those from the xanthene, oxazine, or coumarin families. googleapis.comnist.gov

The relevance of aminoketones in this field is primarily as building blocks for more complex dye structures. For example, the synthesis of 3-(5'-substituted-2-benzoxazolyl)-7-diethylamino-2H-1-chromen-2-one, a compound identified as a fluorescent laser dye, utilizes 4-N,N-diethylamino salicylaldehyde (B1680747) as a key starting material. organic-chemistry.orggoogle.com While not the specific compound of interest, this highlights the role of the diethylamino functional group in the synthesis of advanced dyes.

Components in Chromogenic Systems and Functional Polymers

The direct use of 2-Pentanone, 4-(diethylamino)- as a primary component in chromogenic systems or functional polymers is not supported by the available literature. Chromogenic polymers change color in response to external stimuli and typically incorporate a chromophore—a complex, color-bearing molecule—into the polymer structure. nih.gov

The synthesis of such polymers may involve various monomers and solvents. While a specific role for 2-Pentanone, 4-(diethylamino)- is not mentioned, its isomer, 5-(diethylamino)-2-pentanone, is known as an intermediate in the synthesis of other chemical compounds, such as the pharmaceutical agent hydroxychloroquine. This underscores the role of such aminoketones as synthetic intermediates rather than as functional end-products in material science.

Role as a Solvent or Reaction Medium Component in Specialized Synthesis

While specific data on 2-Pentanone, 4-(diethylamino)- as a solvent is scarce, its parent compound, 2-pentanone, is utilized as a reaction medium in specialized chemical syntheses, including those for advanced optical materials.

A notable example is the synthesis of 3-(5'-nitro-2-benzoxazolyl)-7-diethylamino-2H-1-chromen-2-one, a compound with applications as a laser dye and NLO material. In a documented synthesis, 2-pentanone serves as the aprotic polar solvent in which ethyl cyanoacetate, 4-N,N-diethylamino salicylaldehyde, and 4-nitro-o-aminophenol are reacted in the presence of an acetate (B1210297) catalyst. google.com The reaction is carried out at reflux for an extended period, after which the solvent is partially removed by steam distillation to facilitate product isolation. google.com

The selection of 2-pentanone from a list of other potential aprotic polar solvents like butanone, cyclohexanol, and DMSO suggests its suitable properties for this specific condensation reaction, likely related to its boiling point and ability to dissolve the various reactants. google.com This indicates a potential, albeit indirect, role for ketones of this type in the production of functional dyes and polymers.

Future Research Directions and Unaddressed Challenges in 2 Pentanone, 4 Diethylamino Chemistry

Development of Novel and Sustainable Synthetic Routes with High Efficiency and Selectivity

A primary challenge in the synthesis of 2-Pentanone, 4-(diethylamino)- and other β-aminoketones is the development of efficient, selective, and environmentally benign methods. benthamscience.com Traditional syntheses can sometimes involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. acs.org Future research will likely prioritize the following areas:

Catalytic Approaches: There is a continuous need for new catalytic systems that can facilitate the synthesis with high atom economy. acs.org This includes the development of catalysts based on earth-abundant and non-toxic metals, as well as organocatalysts, to replace more hazardous or expensive reagents. The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org

Renewable Feedstocks: Investigating the synthesis of 2-Pentanone, 4-(diethylamino)- from renewable biomass sources is a key aspect of green chemistry. athensjournals.gr For instance, research into the conversion of biomass-derived furan (B31954) compounds into valuable amines and ketones is a promising avenue. mdpi.com

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of aminoketones. Future work could focus on developing robust flow chemistry protocols for the production of 2-Pentanone, 4-(diethylamino)-.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The functional groups present in 2-Pentanone, 4-(diethylamino)-—a ketone and a tertiary amine—offer a rich landscape for exploring novel reactivity. While the Mannich reaction and related transformations are well-established for the synthesis of β-aminoketones, there is still much to uncover about the compound's own reactivity. benthamscience.com

Future research could focus on:

Asymmetric Transformations: Developing enantioselective reactions to access chiral derivatives of 2-Pentanone, 4-(diethylamino)- is a significant goal. Stereopure β-aminoketones are valuable precursors for the synthesis of bioactive molecules. benthamscience.com

C-H Activation: Direct functionalization of the carbon-hydrogen bonds within the molecule presents an atom-economical approach to creating more complex structures. Research into selective C-H activation at various positions on the pentanone backbone or the ethyl groups of the diethylamino moiety could lead to novel derivatives.

Ring-Forming Reactions: Investigating the use of 2-Pentanone, 4-(diethylamino)- as a building block in the synthesis of heterocyclic compounds is a promising area. The inherent functionality of the molecule makes it a suitable precursor for creating diverse ring systems of potential interest in medicinal chemistry and materials science. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like 2-Pentanone, 4-(diethylamino)-, thereby guiding experimental work.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of known and novel reactions involving 2-Pentanone, 4-(diethylamino)-. This understanding can aid in optimizing reaction conditions and designing more efficient catalysts.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to predict the physical, chemical, and biological properties of derivatives of 2-Pentanone, 4-(diethylamino)-. This can accelerate the discovery of new applications by prioritizing the synthesis of compounds with desired characteristics.

Materials Simulation: For applications in materials science, computational models can simulate the interaction of 2-Pentanone, 4-(diethylamino)- or its derivatives within a material matrix, predicting properties such as thermal stability, mechanical strength, and electronic behavior. solubilityofthings.com

Integration with Green Chemistry Principles for Environmentally Benign Synthesis

Adherence to the principles of green chemistry is becoming increasingly crucial in chemical synthesis. scispace.com For 2-Pentanone, 4-(diethylamino)-, this presents several avenues for future research.

Safer Solvents: A key goal is to replace traditional volatile organic compounds (VOCs) with more environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. scispace.com Research has shown that water can significantly accelerate certain reactions for synthesizing related compounds. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure would significantly reduce the energy consumption and environmental footprint of the process. acs.org Microwave-assisted synthesis is one such technique that can lead to faster and more efficient reactions. athensjournals.gr

Waste Reduction: The design of synthetic routes with high atom economy and minimal use of protecting groups or other derivatizing agents is a fundamental principle of green chemistry. acs.org This reduces the generation of chemical waste. scispace.com

Expanding Applications in Emerging Fields of Chemical Synthesis and Materials Innovation

While β-aminoketones have established applications, there is considerable potential to expand the use of 2-Pentanone, 4-(diethylamino)- into new and emerging fields.

Functional Polymers: The diethylamino and ketone functionalities make 2-Pentanone, 4-(diethylamino)- an interesting monomer or additive for the creation of functional polymers. These polymers could have applications in areas such as coatings, adhesives, or drug delivery systems.

Organometallic Chemistry: The compound can act as a ligand for metal centers, forming organometallic complexes with potential catalytic or material applications. solubilityofthings.com The ability to fine-tune the electronic and steric properties by modifying the aminoketone structure is a key advantage.

Nanomaterials: As a building block, 2-Pentanone, 4-(diethylamino)- could be used in the synthesis of novel nanomaterials. solubilityofthings.com Its functional groups could be used to template the growth of nanoparticles or to functionalize the surface of existing nanomaterials, imparting new properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.